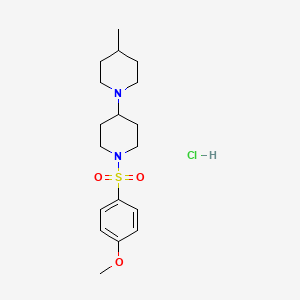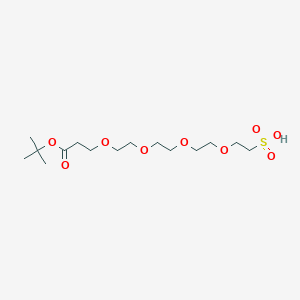
t-Butoxycarbonyl-PEG4-sulfonic acid
Vue d'ensemble
Description
T-Butoxycarbonyl-PEG4-sulfonic acid is a PEG linker containing a t-butyl protecting group and sulfonic acid moiety . The t-butyl group can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .
Molecular Structure Analysis
The molecular formula of this compound is C15H30O9S . The exact mass is 386.16 and the molecular weight is 386.46 .Chemical Reactions Analysis
The t-butyl group in this compound can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .Applications De Recherche Scientifique
Deep-UV Lithography
The tert-butoxycarbonyl protecting group (t-BOC) is pivotal in the development of new chemically amplified resist systems. Copolymers of t-BOC-styrene and sulfur dioxide, serving as positive resists for deep-UV lithography, demonstrate significant lithographic characteristics. These resists, developed in aqueous base and capable of 0.5 μm resolution, are noteworthy for their sensitivity and contrast, particularly in formulations with 2,6-dinitrobenzyl tosylate or triarylsulfonium salt acid precursors (Tarascon et al., 1989).
Synthesis of Antiviral Compounds
Polyethyleneglycol bound sulfonic acid (PEG-OSO3H) has been employed as an efficient catalyst in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes. These compounds, synthesized under solvent-free conditions, demonstrated significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012).
Catalyst for N-Boc Protection of Amines
Sulfonic acid-functionalized ordered nanoporous Na+-montmorillonite (SANM) proved to be an efficient catalyst for N-tert-butoxycarbonylation of amines, facilitating the production of mono-carbamates in excellent yields and short reaction times. This method offered advantages such as chemoselectivity, heterogeneous catalysis, and low cost (Shirini et al., 2011).
Biginelli-Type Reaction Catalyst
Polystyrene–poly(ethylene glycol) (PS–PEG) resin bound with sulfonic acid exhibited good catalytic activity in Biginelli-type reactions, enabling efficient synthesis of 3,4-dihydropyrimidinones with good yield and recyclability (Quan et al., 2009).
Nanosized N-sulfonated Brönsted Acidic Catalyst
A novel nanosized N-sulfonic acid was used to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, achieving excellent yields in short reaction times (Goli-Jolodar et al., 2016).
Single-Component Chemically Amplified Deep-UV Imaging Materials
Copolymers of (tert-butoxycarbonyloxy)styrene and (2-nitrobenzyl)styrene sulfonates were developed to create hydrophobic, photosensitive materials for deep-UV imaging. These materials undergo a transformation upon ultraviolet light exposure, proving their efficacy in this domain (Hanson et al., 1992).
Safety and Hazards
The safety data sheet for t-Butoxycarbonyl-PEG4-sulfonic acid suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Mécanisme D'action
Target of Action
t-Butoxycarbonyl-PEG4-sulfonic acid is a PEG linker containing a t-butyl protecting group and sulfonic acid moiety . The primary targets of this compound are molecules that contain amine and alcohol groups . The sulfonic acid moiety can participate in esterification, halogenation, and replacement reactions .
Mode of Action
The t-butyl ester group in the compound can be converted to a free acid group under acidic conditions . This allows the sulfonic acid group to readily react with amine and alcohol under coupling conditions . The resulting reactions can lead to the formation of new compounds.
Biochemical Pathways
It is known that the sulfonic acid groups can participate in esterification, halogenation, and replacement reactions . These reactions can influence various biochemical pathways depending on the specific amine or alcohol that the compound interacts with.
Pharmacokinetics
The hydrophilic peg linker in the compound is known to increase its water solubility in aqueous media . This could potentially enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of the action of this compound depends on the specific amine or alcohol it reacts with. The compound’s ability to participate in esterification, halogenation, and replacement reactions can lead to the formation of new compounds . These new compounds can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s t-butyl ester group can be converted to a free acid group under acidic conditions . Therefore, the pH of the environment can influence the compound’s action. Additionally, the compound’s water solubility can be increased in aqueous media due to its hydrophilic PEG linker . This can influence the compound’s efficacy and stability in different environments.
Analyse Biochimique
Biochemical Properties
t-Butoxycarbonyl-PEG4-sulfonic acid plays a significant role in biochemical reactions due to its unique structure. The sulfonic acid group can interact with various enzymes, proteins, and other biomolecules. For instance, the sulfonic acid group can form ester bonds with hydroxyl groups on proteins or enzymes, potentially altering their activity or stability. Additionally, the PEG linker increases the hydrophilicity of the compound, enhancing its solubility in aqueous environments and facilitating its interaction with hydrophilic biomolecules .
Cellular Effects
This compound can influence various cellular processes due to its ability to interact with cellular proteins and enzymes. The compound’s sulfonic acid group can modify proteins through esterification, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of signaling proteins could alter signal transduction pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its sulfonic acid group. This group can form covalent bonds with hydroxyl or amine groups on proteins and enzymes, leading to changes in their activity or function. Additionally, the removal of the t-butyl protecting group under acidic conditions exposes the sulfonic acid group, allowing it to participate in further chemical reactions. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to these conditions can lead to the breakdown of the PEG linker or the sulfonic acid group, potentially reducing the compound’s effectiveness in biochemical reactions. In in vitro and in vivo studies, the long-term effects on cellular function can vary depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, protein modification, and cellular metabolism. Threshold effects may be observed, where a certain concentration is required to elicit a noticeable biological response. At very high doses, toxic or adverse effects may occur, potentially leading to cell damage or death .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to interact with enzymes and cofactors. The sulfonic acid group can participate in reactions catalyzed by sulfatases or other enzymes that recognize sulfonic acid substrates. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Additionally, the PEG linker can influence the compound’s distribution and metabolism by increasing its solubility in aqueous environments .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its hydrophilic nature and interactions with transporters or binding proteins. The PEG linker enhances the compound’s solubility, allowing it to diffuse more readily through aqueous environments. Specific transporters or binding proteins may facilitate the movement of the compound across cell membranes or within cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the sulfonic acid group may interact with proteins or enzymes localized in specific organelles, affecting the compound’s activity and function within those compartments .
Propriétés
IUPAC Name |
2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9S/c1-15(2,3)24-14(16)4-5-20-6-7-21-8-9-22-10-11-23-12-13-25(17,18)19/h4-13H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGODLLTTUNMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142121 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1817735-26-4 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



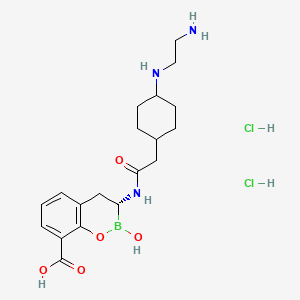
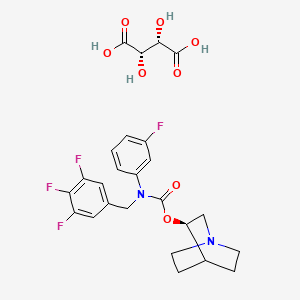
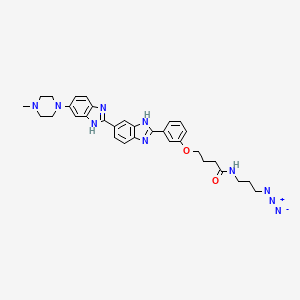


![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
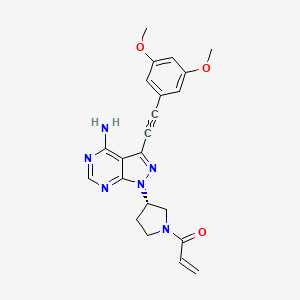
![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)
